REACTION_CXSMILES
|
NC1C2C=CN(C(OCC3C=CC=CC=3)=O)C=2C=CN=1.C(Cl)(=O)CC.[NH:26]1[C:34]2[CH:33]=[CH:32][N:31]=[C:30]([NH:35][C:36]([CH:38]3C[CH2:39]3)=[O:37])[C:29]=2[CH:28]=[CH:27]1>>[NH:26]1[C:34]2[CH:33]=[CH:32][N:31]=[C:30]([NH:35][C:36](=[O:37])[CH2:38][CH3:39])[C:29]=2[CH:28]=[CH:27]1
|
Name
|
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=NC=CC21)NC(=O)C2CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC=2C(=NC=CC21)NC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |